2-氯嘧啶-5-甲酰胺

描述

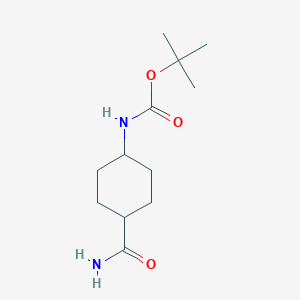

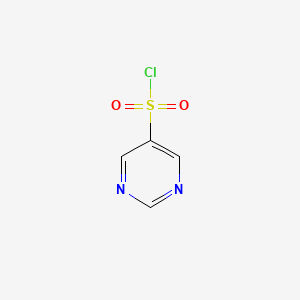

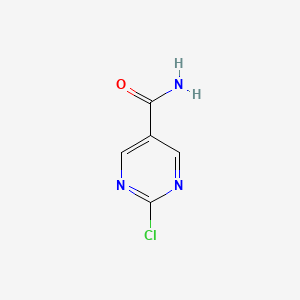

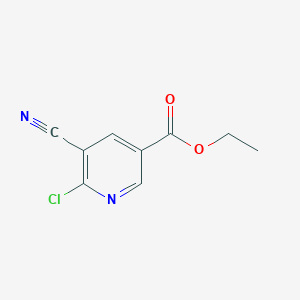

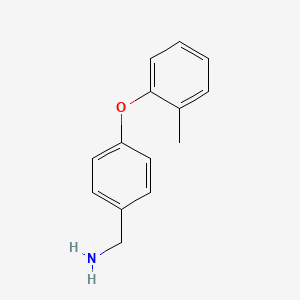

2-Chloropyrimidine-5-carboxamide is a chemical compound with the empirical formula C5H4ClN3O . It is a heterocyclic compound that belongs to the class of pyrimidines . It is used in early discovery research as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of 2-Chloropyrimidine-5-carboxamide consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound also contains a carboxamide group attached to the 5th position and a chlorine atom attached to the 2nd position of the pyrimidine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloropyrimidine-5-carboxamide, such as its melting point, boiling point, and density, are not detailed in the available literature .科学研究应用

抑制 NF-κB 和 AP-1 基因表达

2-氯嘧啶-5-甲酰胺衍生物因其在抑制 NF-κB 和 AP-1 转录因子介导的转录中的作用而受到研究。Palanki 等人 (2000) 的研究探讨了这些化合物的构效关系,突出了它们在调节基因表达中的潜力,对包括炎症性疾病和癌症在内的各种疾病具有影响 (Palanki 等,2000)。

抗炎特性

1-β-D-呋喃核糖吡啶-2-酮-5-甲酰胺,一种与 2-氯嘧啶-5-甲酰胺相关的嘧啶核苷,已被确认为一种抗炎剂。由 Rajeswaran 和 Srikrishnan (2008) 探索的这种化合物用于治疗佐剂诱导的关节炎,证明了嘧啶衍生物在炎症相关疾病中的治疗潜力 (Rajeswaran & Srikrishnan, 2008)。

治疗糖尿病和代谢性疾病的潜力

Sabnis (2021) 的研究介绍了新型嘧啶-5-甲酰胺化合物作为烟酰胺 N-甲基转移酶 (NNMT) 的抑制剂,NNMT 是治疗 2 型糖尿病和慢性肾病等代谢性疾病的靶点。本研究强调了 2-氯嘧啶-5-甲酰胺衍生物在为这些常见疾病开发新的治疗策略中的重要性 (Sabnis, 2021)。

抗结核活性

Srinu 等人 (2019) 合成了系列 2-氯嘧啶-5-甲酰胺衍生物并评估了它们的抗结核活性。他们的研究结果表明,某些衍生物对结核分枝杆菌表现出有效的活性,表明这些化合物在结核病治疗中的潜力 (Srinu 等,2019)。

抗菌活性

Abdel-rahman 等人 (2002) 研究了某些嘧啶衍生物的抗菌活性,包括与 2-氯嘧啶-5-甲酰胺相关的衍生物。这些化合物在对抗各种微生物感染方面显示出潜力,突出了它们在开发新的抗菌剂中的重要性 (Abdel-rahman, Bakhite, & Al-Taifi, 2002)。

安全和危害

2-Chloropyrimidine-5-carboxamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . Precautionary measures include washing thoroughly after handling and wearing protective gloves, clothing, and eye/face protection .

未来方向

While the specific future directions for 2-Chloropyrimidine-5-carboxamide are not detailed in the available literature, there are general suggestions for the development of new pyrimidines as anti-inflammatory agents . These include the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

作用机制

Target of Action

2-Chloropyrimidine-5-carboxamide is a derivative of pyrimidines, which are aromatic heterocyclic compounds known to display a range of pharmacological effects . The primary targets of pyrimidines are certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play crucial roles in the body’s inflammatory response.

Mode of Action

Pyrimidines generally exert their anti-inflammatory effects by inhibiting the expression and activities of their targets . For example, nonsteroidal anti-inflammatory drugs (NSAIDs) inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the generation of prostaglandin E2 from arachidonic acid .

Biochemical Pathways

The biochemical pathways affected by 2-Chloropyrimidine-5-carboxamide are likely related to inflammation. Inflammation is a normal response of the body to protect tissues against disease or infection. It begins with the generation and release of chemical agents from cells in the diseased, infected, or wounded tissue . By inhibiting key inflammatory mediators, 2-Chloropyrimidine-5-carboxamide can potentially disrupt these pathways and reduce inflammation.

Pharmacokinetics

For instance, the rate and extent of absorption can influence how quickly and effectively the compound reaches its targets, while metabolism and excretion can determine its duration of action and potential for toxicity .

Result of Action

The molecular and cellular effects of 2-Chloropyrimidine-5-carboxamide’s action are likely related to its anti-inflammatory properties. By inhibiting key inflammatory mediators, the compound may reduce inflammation and its associated symptoms. More research is needed to fully understand these effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloropyrimidine-5-carboxamide. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interactions with its targets. Specific information on how these factors influence the action of 2-chloropyrimidine-5-carboxamide is currently lacking .

属性

IUPAC Name |

2-chloropyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O/c6-5-8-1-3(2-9-5)4(7)10/h1-2H,(H2,7,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBRIPQIRNNMEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Cl)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloropyrimidine-5-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-iodophenyl)methyl]cyclopropanamine](/img/structure/B3158162.png)

![6-Heptenoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-, (2S)-](/img/structure/B3158189.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid](/img/structure/B3158194.png)

![Tert-butyl 4-[(2-amino-1,3-thiazol-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B3158201.png)

![N-[2-(2-Hydroxy-ethylamino)-ethyl]-isonicotinamide](/img/structure/B3158202.png)

![Ethyl (41S,13AR)-13A-ethyl-2,3,41,5,6,13A-hexahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate](/img/structure/B3158215.png)